2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid

Biocatalysis Enzyme Engineering Substrate Specificity

Substituting generic phenylpyruvic acid derivatives often leads to unpredictable enzyme kinetics. This para-CF3 β-keto acid delivers consistent, quantifiable performance for biocatalysis and medicinal chemistry. ● 10× higher reaction velocity with engineered N145A PheDH mutant vs wild-type, enabling efficient preparative-scale synthesis of (4-CF3)-L-phenylalanine. ● 33-66% ee benchmark substrate for chiral Zn-pyridinophane catalysis method development. ● Established starting material for synoxazolidinone antimicrobial agents via acylation/cyclization cascade.

Molecular Formula C10H7F3O3
Molecular Weight 232.16 g/mol
CAS No. 120658-71-1
Cat. No. B040085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid
CAS120658-71-1
Synonyms2-OXO-3-(4-(TRIFLUOROMETHYL)PHENYL)PROPANOIC ACID
Molecular FormulaC10H7F3O3
Molecular Weight232.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)C(=O)O)C(F)(F)F
InChIInChI=1S/C10H7F3O3/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4H,5H2,(H,15,16)
InChIKeyWKPBMQOVUPFRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid: Chemical Profile and Specifications


2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 120658-71-1), also referred to as 4-(trifluoromethyl)phenylpyruvic acid, is a β-keto acid derivative with the molecular formula C10H7F3O3 and a molecular weight of 232.16 . This compound is a substituted phenylpyruvic acid featuring a para-trifluoromethyl group on the phenyl ring. It is primarily utilized as a key synthetic intermediate in medicinal chemistry and as a non-natural substrate for enzyme engineering studies [1].

Non-natural substrate for enzyme engineering
Key synthetic intermediate for trifluoromethyl-phenylalanines
para-CF3-substituted phenylpyruvic acid scaffold

Why Generic Phenylpyruvic Acid Analogs Cannot Substitute


Generic substitution of phenylpyruvic acid derivatives in a research or industrial workflow is not advised due to the profound impact of aryl ring substituents on both physicochemical properties and biological recognition. The para-trifluoromethyl group on 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid confers unique characteristics, including increased lipophilicity and a strong electron-withdrawing effect, which critically alters enzyme-substrate affinity and metabolic stability compared to unsubstituted or halogenated analogs . These alterations manifest as significant quantitative differences in key performance parameters, such as reaction velocity with engineered enzymes, as detailed in the quantitative evidence below. Assuming functional equivalence with compounds like phenylpyruvate or 4-fluorophenylpyruvate would lead to unpredictable outcomes in enzyme assays and synthetic yields.

Electron-withdrawing group effect
The para-CF3 group alters enzyme-substrate affinity; unsubstituted analogs may not bind comparably.
Lipophilicity-driven recognition
Increased lipophilicity can shift binding-pocket interactions; simple halogenated analogs differ.
Metabolic stability differences
Electron withdrawal may change metabolic stability in enzyme cascades, impacting yields.

Quantitative Evidence Differentiating This Compound


Substrate Preference in N145A Phenylalanine Dehydrogenase Mutant

In a direct head-to-head comparison, the reaction velocity of the N145A mutant of phenylalanine dehydrogenase from Lysinibacillus sphaericus using 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid (4-trifluoromethyl-phenylpyruvate) as a substrate was almost 10 times higher compared to that of the wild-type enzyme at an elevated substrate concentration of 5 mM [1]. This represents a significant and quantifiable improvement in catalytic efficiency for this specific non-natural substrate.

Substrate Preference
Head-to-head
10× higher velocity
Supports engineered-enzyme substrate fit
At 5 mM with N145A PheDH mutant vs. wild-type
Biocatalysis Enzyme Engineering Substrate Specificity

Enantiomeric Excess in Asymmetric Transamination

In an enzyme-mimetic transamination reaction using a chiral pyridinophane-zinc complex, 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid (p-(trifluoromethyl)phenylpyruvic acid) was converted to its corresponding amino acid with an enantiomeric excess (ee) in the range of 33–66% in moderate yields [1]. While this study includes a class of related compounds (o-, m-, p-fluorophenylpyruvic acids), it provides a quantitative range for the asymmetric induction achievable with the p-trifluoromethyl analog, establishing a benchmark for synthetic chemists employing this methodology.

Enantiomeric Excess
Reported
33–66% ee
Provides stereochemical benchmark
Asymmetric transamination with chiral Zn complex
Asymmetric Synthesis Amino Acid Derivatives Catalysis

Precursor Role in Synoxazolidinone A Total Synthesis

Derivatives of phenylpyruvic acid, a class to which 2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid belongs, have been utilized as key building blocks in the total synthesis of synoxazolidinone A, a marine natural product with promising antimicrobial activity [1]. The synthetic route highlights the utility of activated arylpyruvic acid derivatives in a diastereoselective imine acylation/cyclization cascade, a key step in accessing the complex 4-oxazolidinone core.

Synthetic Precursor Role
Class-level
4-Oxazolidinone scaffold
Highlights utility for complex heterocycle synthesis
Imine acylation/cyclization cascade pathway
Total Synthesis Marine Natural Products 4-Oxazolidinones

Targeted Application Scenarios


Engineered Biocatalysis for Non-Natural Amino Acids

This compound is optimally deployed as a substrate in biocatalytic reactions using the engineered N145A mutant of phenylalanine dehydrogenase. The 10-fold higher reaction velocity compared to the wild-type enzyme makes it the preferred choice for the efficient, preparative-scale synthesis of (4-trifluoromethyl)-L-phenylalanine, a valuable building block for peptide and pharmaceutical research [1].

Asymmetric Synthesis of Fluorinated Phenylalanines

Researchers focusing on asymmetric catalysis can utilize this compound as a benchmark substrate. The documented enantiomeric excess of 33-66% in a chiral pyridinophane-zinc complex system provides a quantitative baseline for evaluating new catalytic methods or chiral auxiliaries aimed at producing enantiomerically enriched (trifluoromethyl)phenylalanines [2].

Medicinal Chemistry for 4-Oxazolidinone Scaffolds

For synthetic chemistry groups investigating antimicrobial agents or other bioactive molecules based on the synoxazolidinone core, this compound or its activated derivatives are logical starting materials. The established synthetic route demonstrates the feasibility of using arylpyruvic acid derivatives in a key acylation/cyclization cascade to construct the desired heterocyclic framework [3].

Application
Selection Property
Validation Focus
Non-natural amino acid synthesis
N145A PheDH substrate preference
Reaction velocity versus wild-type enzyme
Asymmetric fluorophenylalanine synthesis
Stereochemical outcome benchmark
Enantiomeric excess in transamination
4-Oxazolidinone scaffold synthesis
Arylpyruvic acid precursor utility
Diastereoselective acylation/cyclization

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